3-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “3-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one” is a complex organic molecule that contains several functional groups including a triazolopyrimidine ring, a phenylpiperazine moiety, and a thioether linkage . These functional groups suggest that the compound might have interesting biological activities.
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several rings and functional groups. The triazolopyrimidine ring system is a heterocyclic ring that contains nitrogen atoms, which could potentially participate in hydrogen bonding and other interactions .Chemical Reactions Analysis
The chemical reactions that this compound might undergo would depend on the conditions and the reagents used. The phenylpiperazine moiety might undergo electrophilic aromatic substitution reactions, while the thioether linkage might be susceptible to oxidation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar triazolopyrimidine ring and the phenylpiperazine moiety might increase its solubility in polar solvents .科学的研究の応用
Potential Inhibitors of Enzymatic Activity
Compounds structurally related to triazolo[4,3-a]pyrimidine derivatives have been synthesized and evaluated as potential inhibitors of 15-lipoxygenase (15-LO), showing significant IC50 values for 15-LO inhibition. These findings indicate their potential utility in developing treatments targeting 15-LO mediated diseases (Asghari et al., 2016).
Antihypertensive Agents
Another study synthesized 1,2,4-triazolol[1,5-alpha]pyrimidines bearing morpholine, piperidine, or piperazine moieties, which showed promising antihypertensive activity. This suggests that similar structures could be explored for cardiovascular drug development (Bayomi et al., 1999).
Antimicrobial and Anticancer Agents
Research into pyrazolo[1,5-a]pyrimidines and related structures has shown these compounds possess antimetabolite properties in purine biochemical reactions, with significant antitrypanosomal activity. This highlights their potential as therapeutic agents against infectious diseases and cancer (Abdelriheem et al., 2017).
Phosphodiesterase Inhibitors
A series of 6-phenylpyrazolo[3,4-d]pyrimidones were identified as specific inhibitors of cGMP specific (type V) phosphodiesterase, displaying both enzymatic and cellular activity. This suggests potential for developing new therapeutic agents targeting phosphodiesterases (Dumaitre & Dodic, 1996).
Antimicrobial Activity
Several new compounds incorporating thiophene and [1,2,4]triazolo[1,5-α]pyrimidine moieties have been synthesized and shown to exhibit potent antimicrobial activity against a variety of pathogens, underscoring the potential of these compounds in developing new antimicrobials (Mabkhot et al., 2016).
Tuberculostatic Agents
Compounds with structural analogs to triazolo[1,5-a]pyrimidines have been synthesized and evaluated for their tuberculostatic activity. This research underscores the potential for developing new antituberculous agents (Titova et al., 2019).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl-5-propyl-8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N6O2S/c1-2-6-16-13-17(27)21-19-22-23-20(26(16)19)29-14-18(28)25-11-9-24(10-12-25)15-7-4-3-5-8-15/h3-5,7-8,13H,2,6,9-12,14H2,1H3,(H,21,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCMSYILVZUZPJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)NC2=NN=C(N12)SCC(=O)N3CCN(CC3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。